2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 61316-45-8
Cat. No.: VC20337311
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61316-45-8 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3 |
| Standard InChI Key | FSWIMEQUWLFJNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN2C1NC(CC2=O)C |
Introduction
Structural Characteristics and Nomenclature
The core structure of 2,9-dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused bicyclic system: a pyridine ring conjoined with a pyrimidin-4-one moiety. The "octahydro" designation indicates full saturation of both rings, resulting in a decalin-like conformation with eight additional hydrogen atoms compared to the unsaturated parent compound . The methyl groups at positions 2 and 9 occupy distinct regions of the bicyclic framework:
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Position 2: Located on the pyrimidinone ring, influencing electronic distribution via inductive effects.
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Position 9: Situated on the pyridine ring, modulating steric interactions in three-dimensional space .
| Property | Value |
|---|---|
| IUPAC Name | 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| CAS Registry | Not publicly available |
The saturated nature of the rings confers enhanced conformational flexibility compared to aromatic analogs, a critical factor in molecular docking studies.
Synthetic Methodologies
Core Ring Assembly
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions. For unsaturated derivatives, methods include:
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Thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 260°C in diphenyl ether .
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Decarboxylation of intermediates formed from 2-aminopyridines and methoxymethylenemalonate precursors .
For the octahydro variant, post-cyclization hydrogenation using catalysts like palladium on carbon under high-pressure H₂ achieves full saturation .
Methylation Strategies
Physicochemical Properties
The compound’s solubility and stability derive from its hybrid aromatic-aliphatic character:
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 1.82 (predicted) |
| Aqueous Solubility | 12 mg/L (25°C) |
| Melting Point | 148–152°C (decomposes) |
Comparative NMR studies with analogs like 2,6-dimethyl-3-ethyl derivatives reveal distinct shifts for methyl protons:
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δ 1.2–1.4 ppm: C2-methyl in equatorial conformation.
Challenges and Future Directions
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Stereochemical Control: The octahydro system introduces multiple stereocenters, necessitating asymmetric synthesis protocols.
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Target Identification: Computational modeling (e.g., molecular dynamics) could predict protein-binding sites.
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Toxicity Profiling: Methyl groups may undergo CYP450-mediated oxidation to reactive intermediates.
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